molecular formula C10H17Li3N2O13P3+3 B12690081 Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt CAS No. 93939-78-7

Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt

Cat. No.: B12690081
CAS No.: 93939-78-7
M. Wt: 487.1 g/mol
InChI Key: FBBUAOHRFHGJHY-WCZHJHOJSA-N
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Description

Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, trilithium salt: is a nucleoside triphosphate that plays a crucial role in the synthesis of DNA. It is one of the four nucleotides used by DNA polymerases during DNA replication. This compound is essential for various biological processes, including DNA repair and replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, trilithium salt can be synthesized through the phosphorylation of thymidine. The process involves the stepwise addition of phosphate groups to thymidine, typically using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives. The reaction is carried out under controlled conditions to ensure the correct addition of phosphate groups .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated systems to ensure high yield and purity. The process includes the purification of the final product through techniques such as ion-exchange chromatography and crystallization to obtain the trilithium salt form .

Chemical Reactions Analysis

Types of Reactions: Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, trilithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, trilithium salt exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The triphosphate group provides the necessary energy for the formation of phosphodiester bonds between nucleotides. The incorporation of this compound into the growing DNA strand ensures the accurate replication of genetic information .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, trilithium salt is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it does not have a corresponding ribonucleoside triphosphate, making it distinct in its function and application .

Properties

CAS No.

93939-78-7

Molecular Formula

C10H17Li3N2O13P3+3

Molecular Weight

487.1 g/mol

IUPAC Name

trilithium;[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N2O13P3.3Li/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17);;;/q;3*+1/t7-,8+;;;/m0.../s1

InChI Key

FBBUAOHRFHGJHY-WCZHJHOJSA-N

Isomeric SMILES

[Li+].[Li+].[Li+].CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

[Li+].[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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